![molecular formula C15H22N4O3S B2657622 N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-77-1](/img/structure/B2657622.png)
N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrimidines can be synthesized via various methods. One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Scientific Research Applications
- N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as an essential intermediate in the synthesis of ceftolozane . Researchers explore its antibacterial spectrum, efficacy against Gram-positive and Gram-negative bacteria, and activity against multidrug-resistant strains.
- Scientists explore the anti-inflammatory effects of derivatives related to this compound. For instance, smooth syntheses of functionally vital pyrimidines have been reported .
- Monastrol , an inhibitor of mitotic kinesin, is of interest. Researchers investigate its potential as a chemotherapeutic agent .
- Compound 30, derived from this family, demonstrates inhibition of multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis strains .
Antibiotic Development
Anti-Inflammatory Agents
Anticancer Research
Antimycobacterial Activity
Indole Synthesis
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Future research could focus on exploring the biological activity of this compound, particularly its potential anti-inflammatory effects. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-4-5-7-18(3)8-6-16-12(20)11-13(21)17-15-19(14(11)22)10(2)9-23-15/h9,21H,4-8H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPMEJCGGFSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.